Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate
Overview
Description
Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate: is an organic compound with a complex structure, featuring a bromine atom, two fluorine atoms, a nitro group, and a methoxycarbonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-bromo-2-nitrobenzoic acid.
Esterification: The carboxylic acid group of 4-bromo-2-nitrobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-bromo-2-nitrobenzoate.
Nucleophilic Aromatic Substitution: The next step involves the nucleophilic aromatic substitution of the bromine atom with 2,4-difluorophenol. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.
Purification: Using techniques such as recrystallization or chromatography to achieve high purity of the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: The compound can undergo further nucleophilic substitution reactions due to the presence of electron-withdrawing groups (nitro and ester) that activate the aromatic ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Study of Reaction Mechanisms: Its reactivity makes it a useful compound for studying various organic reaction mechanisms.
Biology and Medicine
Pharmaceutical Research:
Biological Activity Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing groups on the benzene ring facilitate the attack of nucleophiles. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-nitrobenzoate: Lacks the difluorophenoxy group, making it less reactive in nucleophilic substitution reactions.
4-Bromo-5-(2,4-difluorophenoxy)-2-nitrobenzamide: Similar structure but with an amide group instead of an ester, affecting its reactivity and solubility.
2,4-Difluoro-5-nitrophenol: Lacks the bromine and ester groups, making it a simpler compound with different reactivity.
Uniqueness
Methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate is unique due to the combination of functional groups that provide a wide range of reactivity. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
methyl 4-bromo-5-(2,4-difluorophenoxy)-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF2NO5/c1-22-14(19)8-5-13(9(15)6-11(8)18(20)21)23-12-3-2-7(16)4-10(12)17/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSNAIBBIJNJLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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